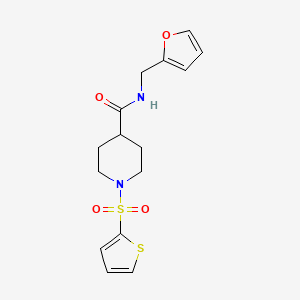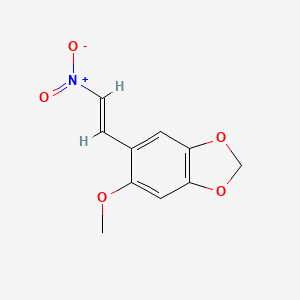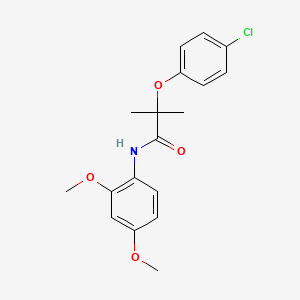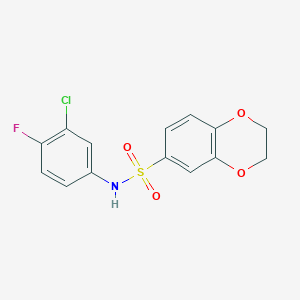
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMQ belongs to the class of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activity through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which contributes to its antioxidant activity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contributes to its anti-inflammatory activity. In addition, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of disease, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.
Orientations Futures
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel synthetic analogs of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Another area of interest is the investigation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Additionally, the elucidation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's mechanism of action at the molecular level could provide valuable insights into its biological activity and potential therapeutic applications.
Méthodes De Synthèse
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2,3-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction yields 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline as a white solid with a melting point of 184-186°C.
Applications De Recherche Scientifique
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-11-5-9-14(17(16)22-2)18(20)19-12-6-8-13-7-3-4-10-15(13)19/h3-5,7,9-11H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSKXHAYFWIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)

![1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5819784.png)


